N-(Phenylmethanesulfonyl)-D-phenylalanine
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Overview
Description
N-(Phenylmethanesulfonyl)-D-phenylalanine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a phenylmethanesulfonyl group attached to the nitrogen atom of D-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylmethanesulfonyl)-D-phenylalanine typically involves the reaction of D-phenylalanine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(Phenylmethanesulfonyl)-D-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-(Phenylmethanesulfonyl)-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-(Phenylmethanesulfonyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in biochemical pathways and cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Phenylmethanesulfonyl)-L-phenylalanine
- N-(Phenylmethanesulfonyl)-D-leucine
- N-(Phenylmethanesulfonyl)-L-leucine
Uniqueness
N-(Phenylmethanesulfonyl)-D-phenylalanine is unique due to its specific stereochemistry and the presence of the phenylmethanesulfonyl group. This combination of features imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
177583-41-4 |
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Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2R)-2-(benzylsulfonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)15(11-13-7-3-1-4-8-13)17-22(20,21)12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m1/s1 |
InChI Key |
ICFOBMSVJMGIMX-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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